Astringin

Catalog No.
S519586
CAS No.
29884-49-9
M.F
C20H22O9
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astringin

CAS Number

29884-49-9

Product Name

Astringin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H22O9

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1

InChI Key

PERPNFLGJXUDDW-CUYWLFDKSA-N

SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Solubility

Soluble in DMSO

Synonyms

(E)-Astringin; Astringin, trans-Astringin

Canonical SMILES

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O

Description

The exact mass of the compound Astringin is 406.1264 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Here are some areas of scientific research involving astringin:

  • Antioxidant Activity

    Astringin has been shown to exhibit antioxidant properties in laboratory studies. These studies suggest that astringin may help protect cells from damage caused by free radicals [1].

  • Antimicrobial Effects

    Some research has investigated the potential antimicrobial effects of astringin. These studies have shown that astringin may have some activity against certain bacteria and fungi [2].

  • Other Potential Health Benefits

    Astringin has also been studied for its potential role in various other health areas, including wound healing, cardiovascular health, and diabetes management. However, more research is needed to confirm these potential benefits [3, 4, 5].

  • [1] Antioxidant and antimicrobial activities of tannins extracted from Terminalia chebula Retz. fruits ScienceDirect:
  • [2] Tannins: Classification and Definition )
  • [3] Role of tannins in wound healing )
  • [4] Dietary tannins, gut microbiota and cardiovascular health )
  • [5] Anti-diabetic properties of tannins revisited )

Astringin is a phenolic stilbene glucoside primarily found in the grapevine species Vitis vinifera. It is characterized by its unique chemical structure, which includes a stilbene backbone attached to a glucose molecule. Astringin has garnered attention due to its potential health benefits, particularly its antioxidant and antineoplastic properties, making it a compound of interest in both food science and pharmacology .

Typical of phenolic compounds. It can participate in oxidation-reduction reactions, leading to the formation of reactive oxygen species. Additionally, it can form complexes with proteins and other macromolecules due to its ability to bind through hydrogen bonds and hydrophobic interactions. This binding capability is central to its astringent properties, as it can precipitate proteins in saliva, resulting in the characteristic mouthfeel associated with astringency .

Astringin exhibits several biological activities:

  • Antioxidant Activity: It scavenges free radicals and protects cells from oxidative stress.
  • Antineoplastic Activity: Studies have indicated that astringin may inhibit cancer cell proliferation and induce apoptosis in certain cancer types .
  • Anti-inflammatory Effects: Astringin has been shown to reduce inflammation markers, further supporting its potential therapeutic applications.

These activities highlight astringin's role as a bioactive compound with implications for health promotion and disease prevention.

The biosynthesis of astringin involves the condensation of three acetate units derived from malonyl-CoA, followed by enzymatic reactions that incorporate phenolic acids. The key enzyme involved is stilbene synthase, which catalyzes the formation of the stilbene backbone from phenolic precursors . The glucosylation step, where glucose is added, is typically facilitated by glucosyltransferases, resulting in the final structure of astringin.

Astringin has several applications across different fields:

  • Food Industry: Due to its antioxidant properties, it is used as a natural preservative in food products.
  • Pharmaceuticals: Its potential antineoplastic activity makes it a candidate for cancer research and drug development.
  • Cosmetics: Astringin's skin-tightening effects are utilized in various cosmetic formulations aimed at improving skin texture and appearance.

Research on astringin's interactions focuses on its ability to bind with proteins and other biomolecules. Interaction studies have shown that astringin can form stable complexes with salivary proteins, contributing to its astringent sensation. Additionally, its antioxidant properties may enhance the stability of other compounds when used in formulations .

Astringin shares similarities with other polyphenolic compounds but stands out due to its specific structural features and biological activities. Below is a comparison with some similar compounds:

CompoundStructure TypeBiological ActivityUnique Aspects
ResveratrolStilbeneAntioxidant, anti-inflammatoryKnown for cardiovascular benefits
QuercetinFlavonoidAntioxidant, anti-inflammatoryBroad range of health benefits
TanninsPolyphenolAstringent, antioxidantLarger molecular size affects taste
CatechinFlavonoidAntioxidantFound in high concentrations in tea

Astringin's unique combination of being both a stilbene and glucoside distinguishes it from these compounds, particularly regarding its solubility and bioavailability.

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

7

Exact Mass

406.12638228 g/mol

Monoisotopic Mass

406.12638228 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4ER6YKM4YL

Wikipedia

Astringin

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Modify: 2023-08-15
1. Tegeo, P.W., Fauconneau, B., Deffieux, G., et al. Isolation, identification, and antioxidant activity of three stilbene glucosides newly extracted from Vitis vinifera cell cultures. J. Nat. Prod. 61(5), 655-657 (1998).
2. Waffo-Téguo, P., Hawthorne, M.E., Cuendet, M., et al. Potential cancer-chemopreventive activities of wine stilbenoids and flavans extracted from grape (Vitis vinifera) cell cultures. Nutr. Cancer 40(2), 173-179 (2001).

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